molecular formula C10H10N2 B238096 4-(2-Hydroxyethoxy)retinoic acid CAS No. 133697-07-1

4-(2-Hydroxyethoxy)retinoic acid

Cat. No. B238096
CAS RN: 133697-07-1
M. Wt: 360.5 g/mol
InChI Key: KGUPBZFUFPBYHY-JZBYXWTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethoxy)retinoic acid (HPR) is a synthetic retinoid that has shown potential in various scientific research applications. This molecule is a derivative of all-trans-retinoic acid (ATRA) and has been synthesized through various methods. HPR has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising molecule for future research.

Mechanism of Action

4-(2-Hydroxyethoxy)retinoic acid exerts its effects through binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding results in the activation of transcription factors that regulate gene expression. 4-(2-Hydroxyethoxy)retinoic acid has been found to have a higher affinity for RARs than ATRA, which may contribute to its unique effects.
Biochemical and Physiological Effects:
4-(2-Hydroxyethoxy)retinoic acid has been found to regulate various biochemical and physiological processes, including cell differentiation, apoptosis, angiogenesis, and collagen synthesis. 4-(2-Hydroxyethoxy)retinoic acid has also been found to modulate the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

4-(2-Hydroxyethoxy)retinoic acid has several advantages for lab experiments, including its stability and solubility in various solvents. However, 4-(2-Hydroxyethoxy)retinoic acid is also sensitive to light and air, which may affect its stability. Additionally, 4-(2-Hydroxyethoxy)retinoic acid is relatively expensive compared to other retinoids, which may limit its use in some experiments.

Future Directions

There are several future directions for 4-(2-Hydroxyethoxy)retinoic acid research, including the development of new synthesis methods, the investigation of its effects on other physiological processes, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, the combination of 4-(2-Hydroxyethoxy)retinoic acid with other molecules may enhance its effects and broaden its potential applications.
In conclusion, 4-(2-Hydroxyethoxy)retinoic acid is a promising molecule for scientific research with unique biochemical and physiological effects. Its synthesis methods have been optimized, and it has shown potential in various applications, including cancer treatment, skin aging, and wound healing. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-(2-Hydroxyethoxy)retinoic acid has been achieved through various methods, including the reaction of ATRA with ethylene glycol monomethyl ether and the reaction of ATRA with 2,3-epoxypropyl methacrylate. These methods have been optimized to produce high yields of 4-(2-Hydroxyethoxy)retinoic acid with minimal impurities.

Scientific Research Applications

4-(2-Hydroxyethoxy)retinoic acid has shown potential in various scientific research applications, including cancer treatment, skin aging, and wound healing. Studies have shown that 4-(2-Hydroxyethoxy)retinoic acid can induce differentiation and apoptosis in cancer cells, making it a promising molecule for cancer treatment. 4-(2-Hydroxyethoxy)retinoic acid has also been found to improve skin elasticity and reduce wrinkles, making it a potential anti-aging agent. Additionally, 4-(2-Hydroxyethoxy)retinoic acid has been shown to accelerate wound healing by promoting angiogenesis and collagen synthesis.

properties

CAS RN

133697-07-1

Product Name

4-(2-Hydroxyethoxy)retinoic acid

Molecular Formula

C10H10N2

Molecular Weight

360.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-[3-(2-hydroxyethoxy)-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C22H32O4/c1-16(7-6-8-17(2)15-21(24)25)9-10-19-18(3)20(26-14-13-23)11-12-22(19,4)5/h6-10,15,20,23H,11-14H2,1-5H3,(H,24,25)/b8-6+,10-9+,16-7+,17-15+

InChI Key

KGUPBZFUFPBYHY-JZBYXWTFSA-N

Isomeric SMILES

CC1=C(C(CCC1OCCO)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

SMILES

CC1=C(C(CCC1OCCO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Canonical SMILES

CC1=C(C(CCC1OCCO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

synonyms

(all-E)-3,7-dimethyl-9-(3-(2-hydroxyethoxy)-2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid
4-(2-hydroxyethoxy)retinoic acid
HEORA

Origin of Product

United States

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